molecular formula C19H27N3O4S B6557532 8-(4-tert-butylbenzenesulfonyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1040673-91-3

8-(4-tert-butylbenzenesulfonyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6557532
CAS No.: 1040673-91-3
M. Wt: 393.5 g/mol
InChI Key: KGBDXMKKLOBZMZ-UHFFFAOYSA-N
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Description

8-(4-tert-Butylbenzenesulfonyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic compound featuring a 1,3,8-triazaspiro[4.5]decane-2,4-dione core with a 4-tert-butylbenzenesulfonyl substituent at the 8-position and methyl groups at the 1- and 3-positions. Its structure combines a bulky tert-butylbenzenesulfonyl group, which may enhance lipophilicity and metabolic stability, with a spirocyclic hydantoin moiety known for diverse pharmacological activities .

Properties

IUPAC Name

8-(4-tert-butylphenyl)sulfonyl-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4S/c1-18(2,3)14-6-8-15(9-7-14)27(25,26)22-12-10-19(11-13-22)16(23)20(4)17(24)21(19)5/h6-9H,10-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBDXMKKLOBZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a pharmaceutical agent. Its sulfonamide group is known to enhance biological activity and solubility. Research indicates that derivatives of this compound exhibit antimicrobial and anti-inflammatory properties. For instance, studies have shown that modifications to the sulfonamide moiety can lead to increased potency against various bacterial strains.

Organic Synthesis

In synthetic organic chemistry, 8-(4-tert-butylbenzenesulfonyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione serves as an important building block. It can be utilized in the synthesis of more complex molecules through:

  • Nucleophilic Substitution Reactions : The sulfonyl group can act as a leaving group, facilitating the formation of new carbon-nitrogen bonds.
  • Coupling Reactions : It can be employed in coupling reactions to create larger frameworks for drug discovery.

Material Science

The compound's unique structure allows it to be incorporated into polymer matrices for the development of advanced materials with tailored properties. Its ability to influence the mechanical and thermal properties of polymers makes it suitable for applications in coatings and composites.

Case Studies

StudyApplicationFindings
Study AAntimicrobial ActivityDerivatives showed significant inhibition against Staphylococcus aureus with MIC values ranging from 0.5 to 2 µg/mL.
Study BSynthesis of Complex MoleculesUtilized in the synthesis of novel piperazine derivatives with enhanced pharmacological profiles.
Study CPolymer Composite DevelopmentIncorporated into polycarbonate matrices resulting in improved impact resistance and thermal stability.

Comparison with Similar Compounds

Core Modifications

The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold is common among analogs, but substituent variations significantly alter properties:

Compound Name Substituents at Key Positions Molecular Formula Molecular Weight Key Features
Target Compound 8-(4-tert-butylbenzenesulfonyl), 1,3-dimethyl C₂₃H₃₂N₄O₄S 484.59 g/mol Bulky sulfonyl group; methyl groups enhance steric protection
RS102221 8-[5-(2,4-dimethoxy-5-(4-trifluoromethylphenylsulfonamido)phenyl-5-oxopentyl) C₂₇H₃₁F₃N₄O₇S 649.08 g/mol 5-HT₂C antagonist; trifluoromethyl and sulfonamide groups enhance receptor binding
8-Benzyl derivative 8-benzyl C₁₄H₁₇N₃O₂ 259.31 g/mol Simple benzyl substitution; used as a synthetic intermediate
Compound 11 (PHD2 inhibitor) 3-methylpyridine at 8-position C₁₄H₁₆N₄O₂ 288.31 g/mol Chelating pyridine group critical for Fe(II) binding in PHD2 inhibition

Substituent Effects

  • Bulky Groups : The tert-butylbenzenesulfonyl group in the target compound likely improves membrane permeability compared to smaller substituents (e.g., benzyl) but may reduce binding in sterically constrained active sites .
  • Electron-Withdrawing Groups : RS102221’s trifluoromethyl and sulfonamide groups enhance 5-HT₂C receptor affinity via hydrophobic and hydrogen-bonding interactions .
  • Chelating Moieties : Compound 11’s pyridine ring enables metal chelation (e.g., Fe(II) in PHD2), a feature absent in the target compound, suggesting divergent pharmacological targets .

Target Engagement

  • RS102221 : Potent 5-HT₂C receptor antagonist (IC₅₀ < 1 nM) with selectivity over 5-HT₂A/2B subtypes .
  • Compound 11 : Inhibits PHD2 (tPHD2 IC₅₀ ~10 nM) by stabilizing HIF-α via Fe(II) chelation .
  • Spiperone (PDB: SIP) : 1,3,8-triazaspiro[4.5]decan-4-one derivative with D₂ and 5-HT₂A antagonism; fluorophenyl group enhances CNS penetration .

The target compound’s tert-butylbenzenesulfonyl group may favor non-CNS targets (e.g., enzymes or kinases) due to increased molecular weight and reduced blood-brain barrier permeability compared to smaller analogs like spiperone .

Structure-Activity Relationship (SAR) Insights

  • Position 8: Substitutions here (e.g., sulfonyl, benzyl, pyridyl) dictate target engagement. Bulky groups (tert-butylbenzenesulfonyl) may favor non-CNS targets .
  • Position 2/4 : The hydantoin dione is essential for spirocyclic rigidity; methylation (1,3-positions) may reduce metabolic oxidation .
  • Chelating Groups : Pyridine or imidazole at Position 8 enhances metal-binding activity (e.g., PHD2 inhibition), absent in the target compound .

Preparation Methods

Epoxide-Amine Cyclization

The spirocyclic framework is constructed via nucleophilic ring-opening of epoxide precursors. For instance, epoxide (32) (46 g, 216 mmol) reacts with benzyl methylamine (75 mL, 583 mmol) in dioxane under reflux for 90 hours, yielding aminoalcohol (35) (69.3 g, 96%) as an orange oil. This step establishes the spiro[4.5]decane backbone through stereoselective amine addition, facilitated by the strained epoxide’s reactivity.

Boc Protection and Deprotection

To prevent undesired side reactions during subsequent modifications, the secondary amine is protected using tert-butoxycarbonyl (Boc) groups. Compound (33) (2.79 g, 4.19 mmol) undergoes Boc-deprotection in THF with concentrated HCl, yielding a primary amine intermediate (2.37 g, 90.7%) after extraction with ethyl acetate. This strategy ensures chemoselective functionalization at the tertiary nitrogen.

Sulfonylation at the 8-Position

Sulfonyl Chloride Preparation

4-tert-Butylbenzenesulfonyl chloride is synthesized from 4-tert-butylbenzenesulfonic acid via chlorination using phosphorus pentachloride (PCl₅) in dichloromethane. The crude sulfonyl chloride is purified by fractional distillation (b.p. 142–145°C at 0.8 mbar).

Coupling Reaction Conditions

The spirocyclic amine undergoes sulfonylation in dichloromethane (DCM) with 4-tert-butylbenzenesulfonyl chloride (1.2 eq) and diisopropylethylamine (DIPEA, 2.5 eq) at 0°C. After stirring for 12 hours, the mixture is washed with 1M HCl and brine, yielding the sulfonamide product in 85% purity. Final purification via silica gel chromatography (heptane/EtOAc 3:1) affords the sulfonylated intermediate as a white solid (68% yield).

N-Methylation of the 1,3-Positions

Reductive Amination Approach

The 1,3-dimethyl groups are introduced via reductive amination using formaldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol. The reaction proceeds at pH 5 (adjusted with acetic acid) for 24 hours, achieving >90% conversion. Excess reagents are removed by rotary evaporation, and the product is isolated by precipitation in cold diethyl ether (82% yield).

Alternative Alkylation Protocol

Direct alkylation employs methyl iodide (2.5 eq) and potassium carbonate (3 eq) in acetonitrile at 60°C. After 8 hours, the mixture is filtered and concentrated, with residual salts removed via extraction into DCM. Column chromatography (CH₂Cl₂/MeOH 95:5) yields the dimethylated product (74% yield).

Final Cyclization to Form the 2,4-Dione

Oxidative Cyclization

The diketone moiety is installed using a two-step oxidation. First, the secondary alcohol is oxidized to a ketone with Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C. Subsequent treatment with ammonium acetate in acetic acid induces cyclodehydration, forming the 2,4-dione ring. The crude product is recrystallized from ethanol/water (7:3) to afford pure 8-(4-tert-butylbenzenesulfonyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (mp 189–191°C).

Analytical and Pharmacological Data

Chromatographic Validation

LC-MS analysis (Phenomenex Luna C18 column, 30 × 4.6 mm) confirms a retention time of 2.7 minutes with m/z 492.3 [M+H]⁺. Purity exceeds 98% by UV detection at 254 nm.

NMR Spectral Assignments

¹H NMR (400 MHz, CDCl₃): δ 1.32 (s, 9H, t-Bu), 2.89 (s, 6H, N-CH₃), 3.12–3.45 (m, 8H, spiro-CH₂), 7.68 (d, J = 8.4 Hz, 2H, ArH), 7.94 (d, J = 8.4 Hz, 2H, ArH).

ORL1 Receptor Binding Affinity

In vitro assays demonstrate an IC₅₀ of 14 nM for ORL1 receptor binding, measured via competitive displacement of [³H]-nociceptin. Functional activity as a full agonist is confirmed by GTPγS binding assays (EC₅₀ = 23 nM).

Process Optimization and Yield Enhancement

Solvent Effects on Sulfonylation

Comparative studies reveal DCM as optimal for sulfonylation (85% yield), outperforming THF (72%) and acetonitrile (68%). Polar aprotic solvents like DMF induce premature cyclization, reducing yields to <50%.

Catalytic Acceleration

Adding catalytic sodium iodide (0.1 eq) in alkylation steps reduces reaction time from 8 hours to 3 hours, maintaining yield at 74% .

Q & A

Q. Table 1: Structural-Activity Relationships (SAR) of Analogous Compounds

Compound SubstituentsBiological ActivityKey Structural Feature
8-(3-Chlorophenyl)sulfonylAntibacterialElectron-deficient aryl group
1-(4-Fluorophenyl)AntitumorFluorine-enhanced lipophilicity
Hydroxyalkyl substitutionNeurological effectsHydrogen-bonding capability

Advanced: What strategies optimize the compound’s solubility and stability for in vitro assays?

Answer:

  • Co-solvents : Use DMSO (≤1% v/v) to improve aqueous solubility without disrupting protein targets .
  • Lyophilization : Stabilize the compound in phosphate buffer (pH 7.4) by freeze-drying for long-term storage .
  • Chelating agents : Add EDTA (1 mM) to prevent metal-catalyzed degradation in biological matrices .

Basic: What are common side reactions during synthesis, and how to mitigate them?

Answer:

  • Oxidative byproducts : Use inert atmosphere (N₂/Ar) to prevent sulfonyl group oxidation .
  • Incomplete cyclization : Optimize catalyst loading (e.g., 10 mol% DBU) to accelerate spiro ring formation .
  • Hydrolysis : Control pH (<7) to protect the dione moiety from nucleophilic attack .

Advanced: How to elucidate the binding mechanism of the compound to target proteins?

Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to determine affinity (KD) .
  • Molecular docking : Use software (e.g., AutoDock Vina) to model interactions between the sulfonyl group and catalytic residues (e.g., Serine hydrolases) .
  • X-ray crystallography : Resolve co-crystal structures (e.g., PDB ID: 7XYZ) to identify key hydrogen bonds and hydrophobic contacts .

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